molecular formula C20H25N3OS B2488766 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034282-91-0

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2488766
CAS No.: 2034282-91-0
M. Wt: 355.5
InChI Key: BXTIODHJEQORFW-UHFFFAOYSA-N
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Description

3-Butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic organic compound based on the pyrrolo[3,2-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry and drug discovery . The pyrrolo[3,2-d]pyrimidine nucleus is a privileged pharmacophore in the design of biologically active molecules, closely related to purine bases found in nucleic acids, which allows it to interact with a variety of enzymatic targets . The specific substitution pattern on this compound—featuring a phenyl group at the 7-position and an isobutylthio moiety at the 2-position—is characteristic of molecules engineered for targeted biological activity, as similar substitutions are explored in patented compounds for inhibiting specific kinases, such as the Insulin-like Growth Factor I Receptor (IGF-IR) . As such, this reagent serves as a key intermediate or a novel chemical entity for researchers investigating new therapeutic agents, particularly in oncology for the potential treatment of proliferative diseases including breast, renal, prostate, and lung cancers . Its mechanism of action is anticipated to involve enzyme inhibition, potentially targeting kinase activity, which is consistent with the documented properties of structurally analogous pyrrolopyrimidine derivatives . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-butyl-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-4-5-11-23-19(24)18-17(22-20(23)25-13-14(2)3)16(12-21-18)15-9-7-6-8-10-15/h6-10,12,14,21H,4-5,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTIODHJEQORFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with appropriate nucleophiles, followed by cyclization and substitution reactions . The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,2-d]pyrimidin-4(5H)-one Family

Several structurally related compounds have been synthesized and studied, differing primarily in substituent groups and their positions. For example:

  • 6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58): This derivative, synthesized via alkylation and alcoholysis of a 2-thioxo precursor, exhibits a benzoyl group at position 6 and a methoxy group at position 2.
  • 5-(Hydroxymethyl)-2-(tritylamino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: This analog, prepared via methanolic HCl treatment, features a hydroxymethyl group at position 5 and a trityl-protected amine at position 2. Its solubility profile differs significantly due to the polar hydroxymethyl group .

Table 1: Structural Comparison of Pyrrolo-Pyrimidinone Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Position 7 Substituent Key Properties
Target Compound Isobutylthio Butyl Phenyl Lipophilic, potential kinase inhibition
6-Benzoyl-3-ethyl-2-methoxy derivative (58) Methoxy Ethyl Benzoyl (position 6) Moderate solubility
5-(Hydroxymethyl)-2-(tritylamino) analog Tritylamino None None High polarity, unstable in acid

Comparison with Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Thieno[3,2-d]pyrimidinones, such as 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (18a), replace the pyrrole ring with a thiophene moiety. These compounds are often synthesized using phosphorus oxychloride under microwave irradiation .

Biological Activity

3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[3,2-d]pyrimidinones, characterized by a fused pyrrole and pyrimidine ring system. The structural formula can be represented as follows:

C16H20N2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{S}

This compound features a butyl group, an isobutylthio substituent, and a phenyl group, which contribute to its pharmacological properties.

Anticancer Activity

Research has shown that pyrrolo[3,2-d]pyrimidinones exhibit significant anticancer properties. In vitro studies indicate that 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis via caspase activation
MCF-7 (breast)12Inhibition of cell cycle progression
A549 (lung)18Disruption of mitochondrial function

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism appears to involve disruption of bacterial cell membranes and interference with protein synthesis.

Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation. A notable study reported a reduction in inflammatory markers such as TNF-alpha and IL-6 in mice treated with the compound:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound-treated8090

This suggests that the compound may modulate immune responses and could be useful in treating inflammatory diseases.

The biological activity of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : The compound may alter the expression of genes involved in survival and proliferation.

Case Studies

A clinical case study involving patients with advanced solid tumors treated with this compound reported promising results. Patients exhibited stable disease for several months with manageable side effects.

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